N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
CAS No.: 1019095-71-6
Cat. No.: VC8431849
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019095-71-6 |
|---|---|
| Molecular Formula | C23H21FN4O2S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H21FN4O2S/c1-3-30-19-10-6-17(7-11-19)20-14-31-23(25-20)28-21(12-15(2)27-28)26-22(29)13-16-4-8-18(24)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,26,29) |
| Standard InChI Key | XSJVJCIKECSMOE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is C₂₃H₂₂FN₃O₂S, with a molecular weight of 423.50 g/mol. The structure comprises:
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A 3-methyl-1H-pyrazole core substituted at the 1-position with a 4-(4-ethoxyphenyl)thiazol-2-yl group.
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An acetamide side chain at the pyrazole’s 5-position, bearing a 4-fluorophenyl substituent.
Key functional groups include the ethoxy (–OCH₂CH₃), fluoro (–F), and acetamide (–NHCO–) moieties, which influence solubility, bioavailability, and target interactions . The thiazole and pyrazole rings contribute to planar rigidity, potentially enhancing binding affinity to enzymatic pockets .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂FN₃O₂S |
| Molecular Weight | 423.50 g/mol |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 5 (S, 2×O, 2×N) |
| LogP (Partition Coefficient) | ~3.2 (estimated) |
Synthesis and Reaction Pathways
The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide involves multi-step protocols, as outlined below:
Formation of the Pyrazole-Thiazole Core
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Pyrazole Synthesis:
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Condensation of substituted acetophenones with diethyl oxalate in tetrahydrofuran (THF) yields 1,3-diketoesters .
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Cyclization with phenylhydrazine in ethanol produces ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .
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Reduction using LiAlH₄ converts the ester to a primary alcohol, followed by oxidation with 2-iodoxybenzoic acid (IBX) to generate pyrazole-3-carbaldehydes .
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Thiazole Formation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole cyclization | Phenylhydrazine, ethanol, reflux | 65–80 |
| Thiazole formation | Phenacyl bromide, ethanol, reflux | 70–85 |
| Acetamide coupling | 2-(4-Fluorophenyl)acetyl chloride, Et₃N, DCM | 75–90 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, suggesting moderate thermal stability. Hydrolytic studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, supporting oral bioavailability .
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